molecular formula C16H14ClNO4 B5820881 N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B5820881
M. Wt: 319.74 g/mol
InChI Key: YXHJMUWJPNVBBW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety linked via an acetamide bridge. The compound’s structure combines electron-withdrawing (chlorophenyl, formyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions. It serves as a precursor in synthesizing ligands for metal complexes (e.g., Schiff bases) and as a scaffold for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHJMUWJPNVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline, 4-formyl-2-methoxyphenol, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-chlorophenyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: 4-chlorophenyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity: Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes .
  • Anticancer Activity: In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . For example, derivatives have demonstrated IC50 values lower than standard chemotherapeutics, indicating strong anticancer potential.

Research indicates that this compound interacts with specific molecular targets, potentially affecting various biological processes:

  • Mechanism of Action: The compound may inhibit or activate enzyme activity, modulate receptor signaling pathways, and affect cellular processes such as apoptosis or cell proliferation .

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes, serving as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Anti-inflammatory Effects

A related compound demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This finding suggests that this compound may also exhibit similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound significantly reduce cell viability in various cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating strong anticancer potential, which could lead to the development of new therapeutic agents targeting cancer cells .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide depends on its interaction with specific molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/R-Groups Molecular Weight Key Functional Groups
Target Compound 4-chlorophenyl, 4-formyl-2-methoxyphenoxy 343.75 g/mol Amide, aldehyde, methoxy, chlorophenyl
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) 4-nitrophenyl, 4-formyl-2-methoxyphenoxy 354.29 g/mol Amide, aldehyde, methoxy, nitrophenyl
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 247592-89-8) 3,4-dichlorophenyl, 4-formyl-2-methoxyphenoxy 354.19 g/mol Amide, aldehyde, methoxy, dichlorophenyl
2-(4-formylphenoxy)-N-(4-chlorophenyl)acetamide 4-chlorophenyl, 4-formylphenoxy (no methoxy) 313.73 g/mol Amide, aldehyde, chlorophenyl
WH7 (auxin agonist) 4-chloro-2-methylphenoxy, triazolyl ~320 g/mol* Amide, chlorophenoxy, triazole

*Approximate value based on structural similarity.

Key Observations :

  • The methoxy group in the target compound enhances lipophilicity compared to analogs lacking this group (e.g., ) .
  • The formyl group enables condensation reactions for Schiff base formation, a feature shared with analogs like ’s ligand precursor .

Key Observations :

  • The target compound’s formyl and methoxy groups may synergize for dual agrochemical applications (e.g., insecticidal and plant growth regulation), though direct data is lacking.
  • Pyridine-based analogs () outperform commercial insecticides, suggesting that introducing heterocycles (e.g., pyridine) to the target compound could enhance bioactivity .

Research Findings and Implications

  • Agrochemical Potential: Structural similarities to ’s pyridine derivatives suggest untested insecticidal activity. Modifying the target compound with heterocycles (e.g., triazoles, pyridines) could yield novel pesticides .
  • Pharmacological Applications : The acetamide scaffold’s prevalence in MAO inhibitors () and AChE modulators warrants exploration of the target compound in neurodegenerative disease models .
  • Synthetic Versatility : The formyl group enables diversification into Schiff bases () or metal complexes, expanding utility in catalysis or materials science .

Biological Activity

N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex molecular structure that contributes to its biological activity. The compound features:

  • Molecular Formula : C17H16ClNO4
  • Molecular Weight : Approximately 345.77 g/mol
  • Functional Groups : Acetamide, aldehyde, and methoxyphenoxy moieties.

The presence of these functional groups suggests potential interactions with various biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Cellular Pathways : The compound may affect processes such as apoptosis and cell proliferation, which are critical in cancer biology .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • HCT-116 Colon Carcinoma Cells : The compound showed significant antiproliferative activity, with IC50 values indicating potent effects compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activities. Its structural components indicate potential efficacy against bacterial and fungal strains, although specific data on antimicrobial activity remains limited .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of the compound on HCT-116 cells, showing significant inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the S/G2 phase .
    • Another investigation highlighted the compound's ability to modulate osteoclastogenesis, suggesting potential applications in treating bone-related diseases .
  • In Silico Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins associated with cancer progression. These studies indicated favorable interactions that could lead to effective therapeutic strategies .

Data Table: Summary of Biological Activities

Biological ActivityCell Line / ModelIC50 Value (μM)Reference
AnticancerHCT-116 Colon Carcinoma0.29
AntimicrobialVarious Bacterial StrainsNot specified
Osteoclast InhibitionOVX-induced Bone Loss ModelNot specified

Q & A

Q. What computational tools predict its reactivity in novel synthetic pathways?

  • Software :
  • Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Cheminformatics Platforms : Use RDKit to generate virtual libraries for retrosynthetic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Reactant of Route 2
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N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.